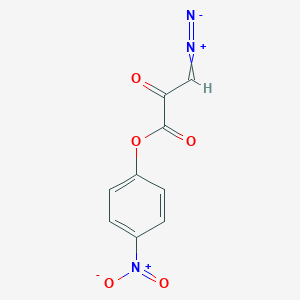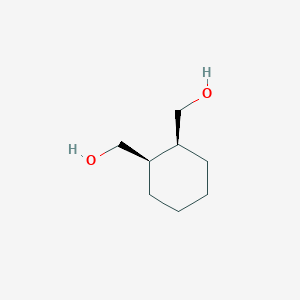
cis-1,2-Cyclohexanedimethanol
Overview
Description
Cis-1,2-Cyclohexanedimethanol is an important organic compound used in various industrial applications, particularly in polymer synthesis. The compound exhibits unique chemical and physical properties due to its cyclohexane ring and methanol functional groups.
Synthesis Analysis
The synthesis of this compound involves several steps, starting from basic cyclohexane derivatives. While specific synthesis pathways for this compound are not directly detailed, related compounds and methodologies provide insights. The synthesis processes can involve solution polymerization techniques, stepwise conversion from carboxylic acids, or cyclization reactions under specific conditions. The methods and outcomes are influenced by the cis-trans isomerism of the cyclohexane derivatives used in the synthesis process (Lyman, 1961).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the cyclohexane ring and the orientation of the methanol groups. Studies on similar molecules highlight the influence of cis-trans isomerism on the properties and structural configurations, affecting the molecular shape, solubilities, and polymer properties (Lyman, 1961).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including polymerization and complexation. Its chemical behavior is significantly influenced by the cis configuration, impacting the synthesis and properties of resulting materials, such as polyurethanes and phosphane ligands (Lyman, 1961); (Mayer et al., 1995).
Physical Properties Analysis
The physical properties of this compound, such as melting points, solubility, and viscosity, are closely related to its molecular structure. The cis configuration leads to specific intermolecular interactions and bonding patterns, affecting the compound's physical state and behavior in solutions (Lyman, 1961).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, polarity, and bonding, are influenced by the functional groups and the cis configuration of the cyclohexane ring. These properties determine the compound's role in reactions and its compatibility with different chemical agents and solvents (Lyman, 1961); (Mayer et al., 1995).
Scientific Research Applications
Polyurethane Properties : Lyman (1961) showed that cis-1,2-Cyclohexanedimethanol, when reacted with other compounds to form polyurethanes, affects their properties such as melting points, solubility, and water absorption due to its influence on the polymer chain configuration (Lyman, 1961).
Catalytic Systems : Kabir et al. (2010) identified this compound as an efficient ligand for a Cu-catalytic system, facilitating cross-coupling reactions crucial for synthesizing biologically important compounds (Kabir et al., 2010).
Hydrogen Transfer Acceleration : Nozaki, Yoshida, and Takaya (1994) found that adding this compound to a ruthenium-catalyzed hydrogen transfer reaction accelerated the process (Nozaki et al., 1994).
UV-Curable Coatings : Baikerikar, Tulchinsky, and Argyropoulos (2010) synthesized liquid cycloaliphatic diacrylate monomers from this compound for use in UV-cured coatings, inks, and adhesives, noting their superior hardness and chemical resistance (Baikerikar et al., 2010).
Cocrystal Formation : Scott, Hachiken, and Tanaka (2008) used this compound in cocrystallization processes for isomeric enrichment, demonstrating significant selectivity in the process (Scott et al., 2008).
Polyester Fluorescence : Mendicuti and Mattice (1992) studied the fluorescence of polyesters containing cyclohexanedimethanol, finding variations in emission intensity depending on the stereochemistry of the diol used (Mendicuti & Mattice, 1992).
Functionalization of Cyclohexane : Morella and Ward (1985) demonstrated a method for cis 1,2-functionalization of cyclohexane using selenium intermediates, providing high yields of halide-containing products (Morella & Ward, 1985).
Mechanism of Action
Mode of Action
The mode of action of cis-1,2-Cyclohexanedimethanol is primarily through its chemical reactivity. It has been reported to undergo enantioselective oxidation using a chiral nitroxyl radical via a non-electrochemical method . This suggests that the compound can participate in redox reactions and potentially interact with biological targets in a similar manner.
Biochemical Pathways
Given its chemical structure and reactivity, it may be involved in various biochemical reactions, particularly those involving oxidation-reduction processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. As a small organic molecule, it is likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on its specific interactions with various enzymes and transporters .
Result of Action
This compound has been used in the synthesis of 9-{[(Z)-2(hydroxymethyl)cyclohexyl]methyl}guanine (L-653,180) . This suggests that the compound can participate in complex chemical reactions and contribute to the synthesis of other biologically active molecules.
properties
IUPAC Name |
[(1S,2R)-2-(hydroxymethyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDODWINGEHBYRT-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15753-50-1 | |
| Record name | cis-1,2-Cyclohexanedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15753-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-1,2-cyclohexanedimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can cis-1,2-cyclohexanedimethanol be used as a starting material for synthesizing complex molecules?
A1: Yes, this compound serves as a valuable building block in organic synthesis. For instance, it can be transformed into cis-7,8-dimethylbicyclo[4.2.0]oct-7-ene through a series of reactions involving sulfolane formation and reductive ring-contraction []. This highlights its utility in constructing complex cyclic structures relevant to various chemical disciplines.
Q2: What makes this compound interesting for stereoselective synthesis?
A2: The molecule possesses interesting stereochemical properties due to its meso configuration. Researchers have demonstrated the efficient desymmetrization of meso-cis-1,2-cyclohexanedimethanol using sec-butyllithium and (-)-sparteine []. This system distinguishes between enantiotopic and diastereotopic C-H bonds during deprotonation, enabling the selective formation of a new chiral center and highlighting its potential in asymmetric synthesis.
Q3: Are there any biocatalytic applications of this compound?
A3: Interestingly, this compound can be utilized as a substrate in bioelectrocatalytic systems. A study employed a graphite felt electrode modified with alcohol dehydrogenase and other components to achieve the oxidation of this compound to (+)-(1R, 6S)-cis-8-oxabicyclo[4.3.0]nonan-7-one []. This demonstrates its potential as a starting material for producing valuable chiral lactones through environmentally friendly biocatalytic approaches.
Q4: Can this compound participate in enzyme-catalyzed cascade reactions?
A4: Research has shown that this compound can be successfully incorporated into a nicotinamide adenine dinucleotide (NADH)-dependent redox-neutral cascade reaction []. This cascade, utilizing a type II flavin-containing monooxygenase (FMO−E) and horse liver alcohol dehydrogenase (HLADH), enabled the synthesis of chiral bicyclic lactones. This highlights the versatility of this compound as a substrate in complex enzymatic transformations for synthesizing valuable chiral compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)
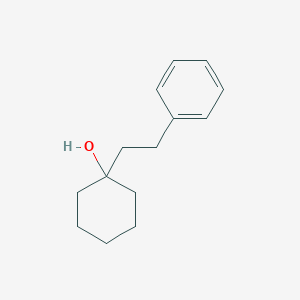
palladium(II) dichloride](/img/structure/B50169.png)
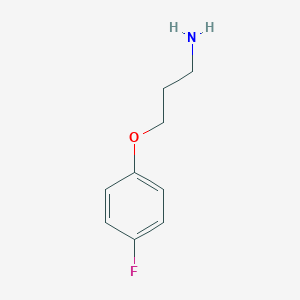

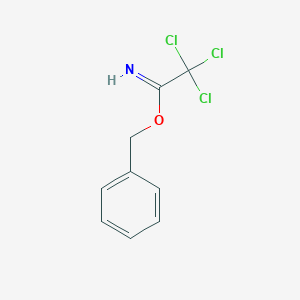

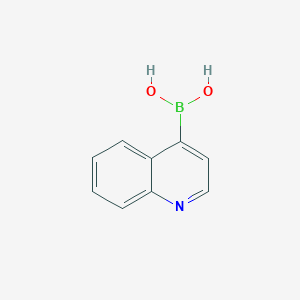
![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)

